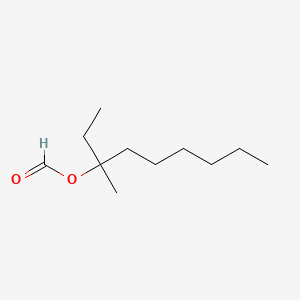
1-Ethyl-1-methylheptyl formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-1-methylheptyl formate, also known as 3-Methylnonan-3-ol formate, is an organic compound with the molecular formula C11H22O2 and a molecular weight of 186.29 g/mol . This compound is a formate ester, which is characterized by the presence of a formate group (HCOO-) attached to an alkyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-1-methylheptyl formate can be synthesized through the esterification reaction between 1-ethyl-1-methylheptanol and formic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-1-methylheptyl formate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and aldehydes under specific conditions.
Reduction: Reduction reactions can convert the ester into alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Hydrolysis: 1-Ethyl-1-methylheptanol and formic acid.
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols.
Scientific Research Applications
1-Ethyl-1-methylheptyl formate has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-ethyl-1-methylheptyl formate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by disrupting microbial cell membranes, leading to cell lysis and death . The compound’s ester bond can be hydrolyzed by esterases, releasing the active alcohol and formic acid, which can further exert their effects .
Comparison with Similar Compounds
1-Ethyl-1-methylheptyl formate can be compared with other formate esters, such as:
Methyl formate (HCOOCH3): A simpler ester with a lower molecular weight and different applications.
Ethyl formate (HCOOC2H5): Similar in structure but with a shorter alkyl chain, used as a flavoring agent and in insect fumigation.
Isopropyl formate (HCOOCH(CH3)2): Used in the fragrance industry and as a solvent.
Uniqueness: this compound is unique due to its specific alkyl chain structure, which imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
93964-05-7 |
|---|---|
Molecular Formula |
C11H22O2 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
3-methylnonan-3-yl formate |
InChI |
InChI=1S/C11H22O2/c1-4-6-7-8-9-11(3,5-2)13-10-12/h10H,4-9H2,1-3H3 |
InChI Key |
ZARHEEPZMZOKBS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)(CC)OC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


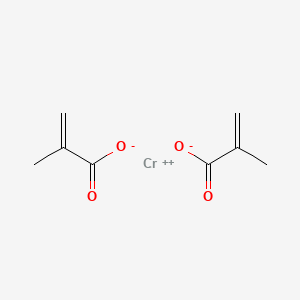
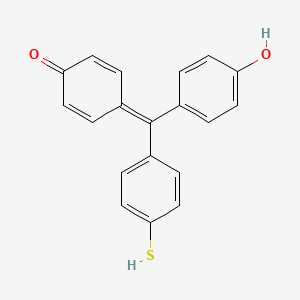
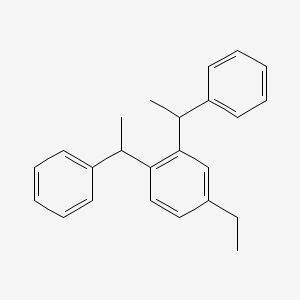

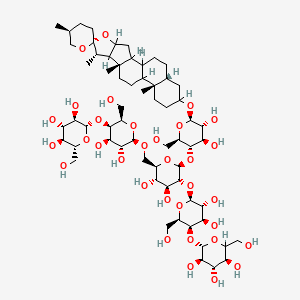
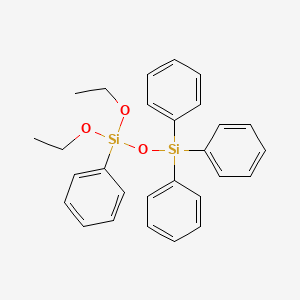
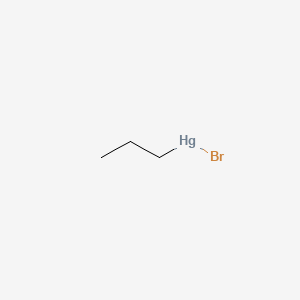
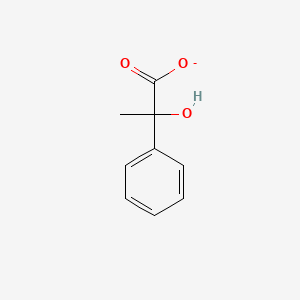
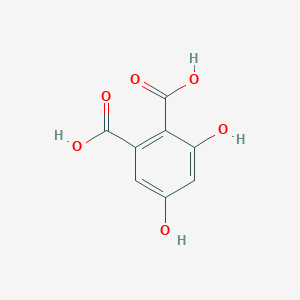
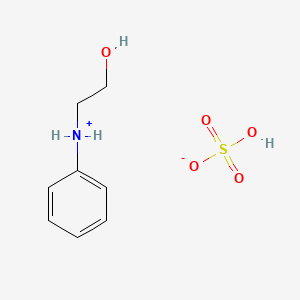
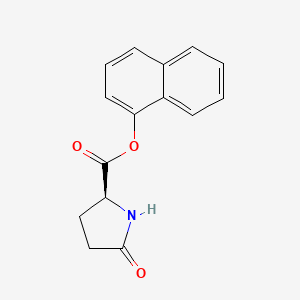
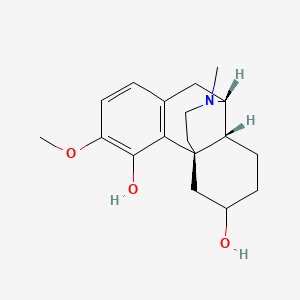

![2,3,9-Trimethoxy-5-methylbenzo[c]phenanthridin-5-ium;chloride](/img/structure/B12648943.png)
